



GAT228 as a pharmacological tool for studying CB1 receptor function

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Compound of Interest		
Compound Name:	GAT228	
Cat. No.:	B1674637	Get Quote

Application Notes and Protocols for GAT228

Audience: Researchers, scientists, and drug development professionals.

Topic: **GAT228** as a Pharmacological Tool for Studying CB1 Receptor Function

Abstract

GAT228 is the R-(+)-enantiomer of the racemic compound GAT211 and is characterized as a potent allosteric agonist of the cannabinoid receptor 1 (CB1).[1][2][3] Unlike its S-(-)-enantiomer, GAT229, which acts as a "pure" positive allosteric modulator (PAM), GAT228 possesses intrinsic efficacy, enabling it to activate the CB1 receptor directly in the absence of an orthosteric ligand.[1] This unique property makes GAT228 an invaluable pharmacological tool for investigating the nuanced mechanisms of CB1 receptor activation, biased signaling, and the therapeutic potential of targeting allosteric sites. These notes provide a comprehensive overview of GAT228's pharmacological profile, mechanism of action, and detailed protocols for its application in both in vitro and in vivo experimental settings.

Pharmacological Profile

GAT228's distinct profile as an allosteric agonist allows it to activate CB1 receptor signaling pathways directly. It binds to a proposed intracellular allosteric site, distinct from the orthosteric binding pocket and also different from the site utilized by its PAM enantiomer, GAT229. This



interaction initiates downstream signaling cascades, including G-protein-dependent and β -arrestin-mediated pathways.

Data Presentation: Quantitative Summary

The following tables summarize the quantitative data available for **GAT228** across various experimental paradigms.

Table 1: In Vitro Pharmacological Profile of GAT228



Assay Type	Cell Line/System	Key Findings	Concentration	Reference
G-Protein Signaling	HEK293 cells with hCB1	Increased G- protein dissociation in the absence of an orthosteric ligand.	~1-10 μM	
CHO-K1 cells with hCB1	Stimulated [35S]GTPyS binding.	Not specified		_
cAMP Inhibition	HEK293A cells with hCB1-GFP	Inhibited cAMP production in a concentration-dependent manner.	Effective concentrations not specified	
β-Arrestin Recruitment	HEK293A cells with hCB1-GFP	Increased β- arrestin recruitment in a concentration- dependent manner.	Effective concentrations not specified	_
MAPK/PLC Signaling	HEK293A cells with hCB1-GFP	Increased ERK1/2 and PLCβ3 phosphorylation.	Effective concentrations not specified	_
Synaptic Physiology	Murine autaptic hippocampal neurons	Directly inhibited excitatory postsynaptic currents (EPSCs) via CB1.	1 μΜ	
Murine autaptic hippocampal	Slowed the recovery time	1 μΜ		_



neurons	course of		
	depolarization-		
	induced		
	suppression of		
	excitation (DSE).		
		Did not displace	_
Orthosteric	CHO cells with	the orthosteric	
Binding	hCB1	agonist	Up to 1 μM
Billaing	ПСВІ	CP55,940 from	
		the receptor.	

Table 2: In Vivo Effects of GAT228

Model	Species	Key Findings	Dosage/Admin istration	Reference
Ocular Pain & Inflammation	Mice	Reduced capsaicin-induced corneal pain scores.	2% Topical	
Mice	Significantly reduced corneal inflammation.	2% Topical		-
CB1 Receptor Dependence	Mice	Anti-nociceptive effects were blocked by the CB1 antagonist AM251.	2% Topical GAT228; 2.0 mg/kg i.p. AM251	
CB2 Receptor Independence	CB2 ⁻ / ⁻ Mice	Anti-nociceptive effects were maintained, indicating independence from CB2 receptors.	2% Topical	_



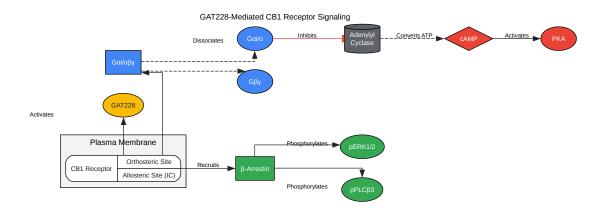


Mechanism of Action and Signaling Pathways

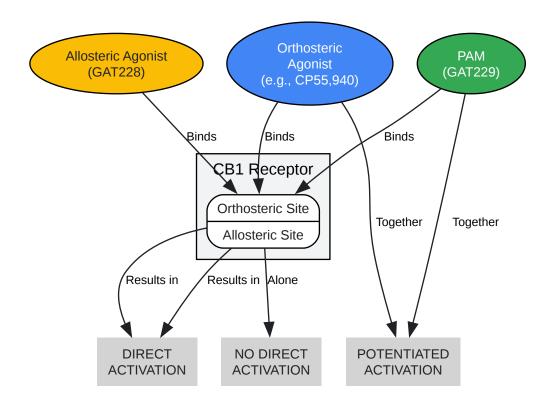
GAT228 functions as an allosteric agonist by binding to an intracellular exosite on the CB1 receptor, proposed to involve transmembrane helices (TMH) 1, 2, and 4. This binding stabilizes an active conformation of the receptor, leading to the activation of canonical G-protein signaling and other transducer pathways like β -arrestin.

Visualizations

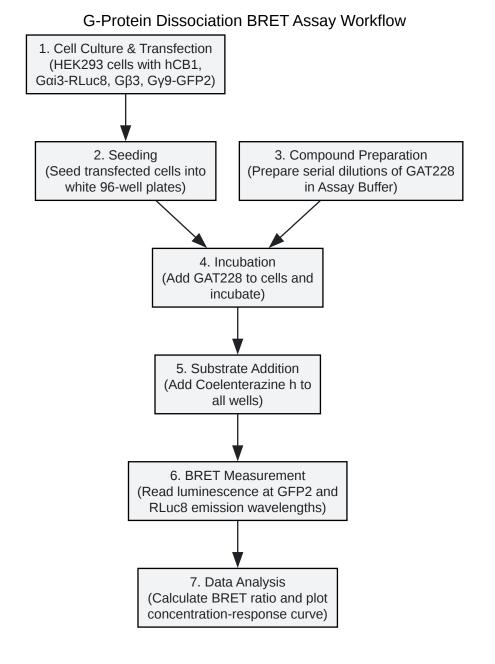




Functional Comparison of CB1 Ligands







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References



- 1. mdpi.com [mdpi.com]
- 2. Identification of CB1 Receptor Allosteric Sites Using Force-Biased MMC Simulated Annealing and Validation by Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
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